molecular formula C16H18N2O5S2 B2425945 N-(2-(methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide CAS No. 1172296-50-2

N-(2-(methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide

Cat. No. B2425945
CAS RN: 1172296-50-2
M. Wt: 382.45
InChI Key: WIRQJVHHKRHAMS-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide, also known as MTF, is a synthetic compound that has been used in various scientific research applications. MTF is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.

Scientific Research Applications

Corrosion Inhibition

A study demonstrates the use of a related compound, N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide, as a corrosion inhibitor for brass in acidic conditions. The compound was synthesized and characterized, revealing that it acts as a mixed-type corrosion inhibitor, improving brass's resistance to corrosion significantly. The efficiency of this inhibitor increases with concentration and temperature, indicating potential applications in industrial corrosion protection processes (Zulfareen et al., 2016).

Synthesis and Characterization of Heterocyclic Compounds

Research on the synthesis of 3-Diaminomethylene-2(3H)-furanones by reacting 2-amino-4,5-dihydro-3-furancarboxamides with amines, including morpholine, underscores the chemical versatility and reactivity of furan-2-carboxamide derivatives. These compounds' synthesis and reactions contribute to the broader understanding of heterocyclic chemistry and their potential applications in developing novel organic compounds (Yamagata et al., 2002).

Novel Indolizinone-Based Compounds

Another study highlights the intramolecular cyclization of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides, using morpholine amides as internal electrophiles. This process leads to the synthesis of novel indolizinone-based compounds, showcasing the compound's role in facilitating complex organic synthesis reactions and generating potentially biologically active molecules (Ruiz et al., 2006).

C-H Arylation and Alkylation

Research on the regiocontrolled C–H arylation and alkylation of thiophene- and furan-2-carboxamides, derived from compounds like 2-(methylthio)aniline, underlines the strategic significance of furan-2-carboxamide derivatives in developing pharmaceuticals and materials science. This catalytic system enables precise modifications of organic molecules, opening avenues for designing new drugs and functional materials (Padmavathi et al., 2015).

Anti-Bacterial Activities

A study on the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues for anti-bacterial activities against drug-resistant bacteria highlights the potential medical applications of furan-2-carboxamide derivatives. These compounds were tested against various bacteria, demonstrating significant effectiveness, particularly against NDM-positive A. baumannii, suggesting their potential as novel antibacterial agents (Siddiqa et al., 2022).

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-5-morpholin-4-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-24-14-5-3-2-4-12(14)17-16(19)13-6-7-15(23-13)25(20,21)18-8-10-22-11-9-18/h2-7H,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRQJVHHKRHAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide

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